

Characterization Standards & Comparative Guide: 5-Methyl-2-tributylstannylthiophene

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Compound of Interest

Compound Name:	5-Methyl-2-tributylstannylthiophene
CAS No.:	107311-67-1
Cat. No.:	B010291

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Executive Summary

5-Methyl-2-tributylstannylthiophene (CAS: 54663-78-4) is a critical organometallic reagent employed primarily in Stille cross-coupling reactions to introduce the 5-methylthiophene motif into complex organic frameworks. While Suzuki-Miyaura coupling (using boronic acids) offers a "greener" alternative, this stannane derivative remains the gold standard in materials science and total synthesis due to its superior functional group tolerance, neutrality, and stability toward protode-metallation compared to its boronic acid counterparts.

This guide provides a rigorous technical framework for characterizing commercial batches of this reagent, purifying degraded samples, and objectively comparing its performance against Suzuki alternatives.

Chemical Profile & Critical Quality Attributes (CQAs)

Before deploying this reagent in high-value synthesis, it must meet specific Critical Quality Attributes. Commercial "97%" purity often masks significant impurities like tributyltin chloride or protodestannylated byproducts.

Attribute	Specification	Method of Verification
Appearance	Clear, colorless to pale yellow liquid	Visual Inspection
Purity (Assay)	97.0%	GC-MS / H NMR
Identity	Matches Reference Standard	H, C, Sn NMR
Tin Content	~31.8% (Theoretical)	Gravimetric / ICP-MS
Boiling Point	155 °C @ 0.1 mmHg	Distillation
Density	1.175 g/mL @ 25 °C	Pycnometer
Key Impurities	, , 2-Methylthiophene	GC-MS / Sn NMR

Comparative Analysis: Stille (Sn) vs. Suzuki (B)

Why choose the toxic stannane over the benign boronic acid? The decision rests on reactivity kinetics and stability.

Performance Matrix

Feature	Stille Reagent (5-Methyl-2-tributylstannylthiophene)	Suzuki Alternative (5-Methyl-2-thiopheneboronic acid)
Reaction pH	Neutral (No base required)	Basic (Requires , , etc.)
Stability	High (Shelf-stable liquid)	Moderate (Prone to protodeboronation)
Atom Economy	Low (Loss of massive group)	High
Toxicity	High (Neurotoxin, Marine Pollutant)	Low
Purification	Difficult (Tin residues adhere to silica)	Easy (Water soluble byproducts)
Substrate Scope	Excellent for base-sensitive substrates	Limited by base sensitivity

Decision Logic

- Use Stille when the substrate contains base-sensitive groups (esters, base-labile protecting groups) or when the thiophene boronic acid suffers from rapid protodeboronation (common in electron-rich heterocycles).
- Use Suzuki for late-stage pharmaceutical intermediates where trace tin contamination is unacceptable (ppm limits).

Characterization Protocols

The following protocols are designed to be self-validating.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for assessing both identity and the presence of the "homocoupled" impurity or residual tin halides.

Protocol 1:

¹H NMR Assessment

- Solvent:

(Neutralize with basic alumina if acid traces are suspected to prevent destannylation).

- Concentration: 10-15 mg in 0.6 mL solvent.

- Key Diagnostic Signals:

- Thiophene Ring: Look for two doublets (or multiplets) in the aromatic region

6.5 – 7.2 ppm.

- 5-Methyl Group: A sharp singlet or fine doublet around

2.4 – 2.6 ppm.

- Tributyl Chain: Complex multiplets at

0.8 – 1.6 ppm.

- Satellites: The tin isotopes (

,

) have spin 1/2 and create "satellite" peaks flanking the aromatic protons. Absence of satellites indicates protodestannylation (degradation).

Protocol 2:

¹¹⁹Sn NMR (The Gold Standard)

- Why:

NMR directly visualizes the tin species, separating the product from toxic impurities like or distannanes.

- Reference: Tetramethyltin (, 0.0 ppm).
- Expected Shift: -45 to -55 ppm (Typical for 2-stannylthiophenes).
- Impurity Shifts:
 - (Hexabutyl-distannane): ~ -80 to -85 ppm.
 - : ~ +140 to +150 ppm (Deshielded).

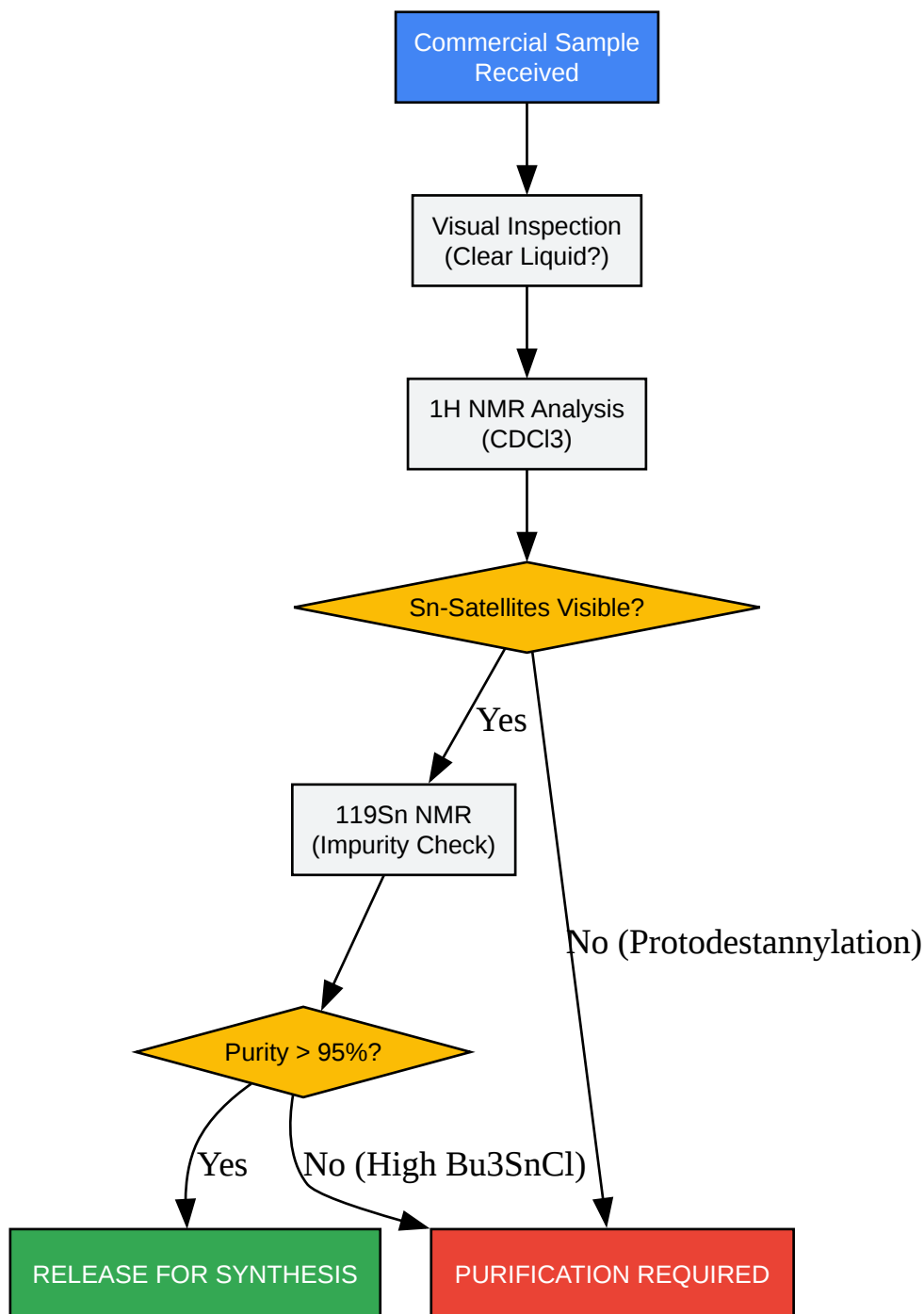
B. GC-MS Analysis

- Column: HP-5MS or equivalent non-polar column.
- Method: 100°C (1 min)
300°C at 20°C/min.
- Mass Spec Signature:
 - Look for the characteristic Tin isotope cluster (Sn has 10 stable isotopes).
 - Molecular Ion:
at m/z ~374.
 - Base Peak: Often
(Loss of one butyl group, m/z ~317).

Experimental Workflows

Workflow 1: Quality Control & Decision Tree

This diagram illustrates the logical flow for accepting or rejecting a commercial batch based on analytical data.



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Figure 1: QC Decision Tree for Organotin Reagents. Note the critical check for Tin satellites in ^1H NMR.

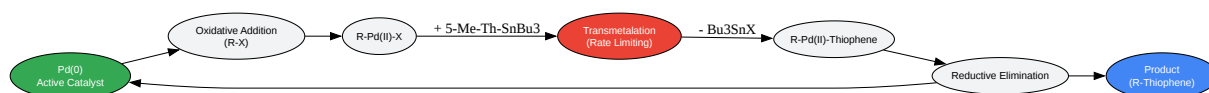
Workflow 2: Purification of Degraded Reagent

Commercial samples often accumulate tributyltin oxide or chloride.

- Dissolve the crude reagent in Hexanes (10 mL per gram).
- Wash with 10% aqueous Potassium Fluoride (KF) solution.
 - Mechanism:[1]
 - is a polymeric solid that is insoluble in organic solvents.
- Filter the white precipitate () through a celite pad.
- Dry organic layer over and concentrate.
- Distill (Kugelrohr) if high purity is required (155°C @ 0.1 mmHg).

Mechanistic Insight: The Stille Cycle

Understanding the cycle helps in troubleshooting. The rate-determining step is often the Transmetalation, which is unique to the tin reagent.



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Figure 2: Simplified Stille Catalytic Cycle. The transmetalation step (Red) is where the specific properties of the tributylstannyl group are critical.

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